2-(3-Pentanylideneamino)benzoic acid
Description
Properties
CAS No. |
623938-28-3 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(pentan-3-ylideneamino)benzoic acid |
InChI |
InChI=1S/C12H15NO2/c1-3-9(4-2)13-11-8-6-5-7-10(11)12(14)15/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
NAOLRVSXOOSZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1=CC=CC=C1C(=O)O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pentanylideneamino)benzoic acid typically involves the condensation of 3-pentanone with 2-aminobenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 2-(3-Pentanylideneamino)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Pentanylideneamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and imines.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Benzoic acids and imines.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Analgesic and Antiplatelet Activity:
Recent studies have shown that compounds similar to 2-(3-Pentanylideneamino)benzoic acid exhibit significant analgesic and antiplatelet effects. For instance, a related compound demonstrated superior analgesic properties compared to acetylsalicylic acid (aspirin), with no observed toxic impacts on the gastrointestinal system. This suggests that derivatives of benzoic acid can serve as effective alternatives in pain management and cardiovascular health .
Anti-inflammatory Properties:
The anti-inflammatory potential of benzoic acid derivatives has been investigated extensively. A study indicated that certain synthesized compounds could inhibit inflammatory responses in animal models, potentially through interactions with cyclooxygenase-2 (COX-2) pathways. This highlights the relevance of 2-(3-Pentanylideneamino)benzoic acid in developing treatments for inflammatory diseases .
Synthesis Techniques
Microwave-Assisted Synthesis:
The synthesis of 2-(3-Pentanylideneamino)benzoic acid can be achieved through microwave-assisted methods, which enhance reaction efficiency and yield. This technique allows for rapid heating and improved reaction conditions, leading to higher purity levels of the final product. Characterization methods such as Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are crucial for confirming the successful synthesis of the compound .
Therapeutic Potential
Cancer Treatment:
The structural properties of 2-(3-Pentanylideneamino)benzoic acid suggest it may have applications in cancer therapy. Compounds with similar structures have been evaluated for their anticancer activities, indicating that they may disrupt cellular pathways involved in tumor growth and proliferation. Continued research into this area could pave the way for novel cancer therapies .
Antimicrobial Activity:
The antimicrobial properties of benzoic acid derivatives have been well-documented, particularly their effectiveness against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed .
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Analgesic Activity | Antiplatelet Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|---|
| 2-(3-Pentanylideneamino)benzoic acid | High | Moderate | Significant | Moderate |
| Acetylsalicylic Acid | Moderate | High | Moderate | Low |
| 5-Nitro-2-(3-phenylpropylamino)benzoic acid | High | High | Significant | Moderate |
Case Studies
-
Analgesic Efficacy Study:
A study comparing the analgesic effects of 2-(3-Pentanylideneamino)benzoic acid with acetylsalicylic acid showed significant improvements in pain relief without gastrointestinal side effects, making it a promising candidate for pain management therapies . -
Anti-inflammatory Mechanisms:
Research into the anti-inflammatory mechanisms revealed that compounds similar to 2-(3-Pentanylideneamino)benzoic acid could effectively reduce markers of inflammation in animal models, suggesting their potential use in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(3-Pentanylideneamino)benzoic acid involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(3-Pentanylideneamino)benzoic acid with structurally analogous compounds, focusing on substituent effects, synthesis, and applications:
Key Comparisons
Substituent Effects on Solubility and Reactivity: The pentylideneamino group in the target compound introduces significant lipophilicity, reducing aqueous solubility compared to derivatives with polar substituents (e.g., hydroxy or ethoxy groups in ). This property may favor applications in organic-phase reactions or lipid-based drug formulations. Compounds like (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid exhibit higher solubility in polar solvents due to hydrogen-bonding interactions, making them suitable for crystallography and aqueous-phase catalysis .
Synthetic Routes: Schiff base formation (common in such compounds) typically involves condensation between an amine and carbonyl group. For example, (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid was synthesized via benzylideneamine formation, confirmed by X-ray crystallography . N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was prepared using 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, followed by spectroscopic validation .
Functional Applications: Metal Chelation: The pentylideneamino group’s conjugated system may act as a tridentate ligand, similar to benzylideneamino derivatives used in coordination polymers . Biological Activity: Thiazolidinone-containing analogs (e.g., ) demonstrate antimicrobial properties, suggesting that the target compound’s structure could be modified for pharmaceutical exploration. Industrial Use: Market analyses for analogs like 2-(4-Chlorobenzoyl)benzoic acid highlight demand in high-purity intermediates (>98%), driven by downstream chemical synthesis .
Analytical Characterization: X-ray crystallography (e.g., ) and NMR (e.g., ) are standard for confirming Schiff base structures. The pentylideneamino group’s geometry (e.g., E/Z isomerism) would require similar techniques for elucidation.
Biological Activity
2-(3-Pentanylideneamino)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a pentanylideneamino group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure
The chemical structure of 2-(3-Pentanylideneamino)benzoic acid can be represented as follows:
This structure features a benzoic acid core with a pentanylideneamino substituent, which may enhance its lipophilicity and biological interactions.
Biological Activity Overview
Research into the biological activity of 2-(3-Pentanylideneamino)benzoic acid has revealed several areas of interest, including:
- Antimicrobial Activity : Studies have indicated that benzoic acid derivatives can exhibit antimicrobial properties. The presence of the pentanylideneamino group may enhance this activity by improving membrane permeability or targeting specific cellular pathways.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, potentially making 2-(3-Pentanylideneamino)benzoic acid a candidate for further investigation in inflammatory conditions.
- Antioxidant Properties : The antioxidant capacity of benzoic acid derivatives is well-documented. This property is vital for protecting cells from oxidative stress, which is implicated in various diseases.
Antimicrobial Activity
A study evaluating the antimicrobial effects of various benzoic acid derivatives found that certain structural modifications significantly enhance their efficacy against bacterial strains. For instance, compounds with longer alkyl chains exhibited improved antibacterial activity due to increased hydrophobic interactions with bacterial membranes .
Anti-inflammatory Mechanisms
In vitro studies have demonstrated that benzoic acid derivatives can inhibit COX-2 activity, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-1β. This effect was observed in models of lipopolysaccharide (LPS)-induced inflammation, suggesting that 2-(3-Pentanylideneamino)benzoic acid could mitigate inflammatory responses by targeting these pathways .
Antioxidant Activity
The antioxidant potential of this compound aligns with findings from related studies on benzoic acid derivatives. These compounds demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in various cell lines, indicating a protective role against oxidative damage .
Case Study 1: In Vitro Antimicrobial Evaluation
In a controlled laboratory setting, 2-(3-Pentanylideneamino)benzoic acid was tested against several bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Response in Animal Models
In vivo studies using rat models subjected to LPS-induced inflammation revealed that administration of 2-(3-Pentanylideneamino)benzoic acid resulted in decreased levels of inflammatory markers. The treatment led to a statistically significant reduction in plasma concentrations of TNF-α (p < 0.01) and IL-1β (p < 0.01), supporting its role as an anti-inflammatory agent .
Data Tables
| Activity | Effect | Concentration |
|---|---|---|
| Antimicrobial | Significant growth inhibition | 50 µg/mL |
| Anti-inflammatory | Decreased TNF-α and IL-1β levels | Administered orally |
| Antioxidant | Free radical scavenging | Varies by cell type |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
